molecular formula C24H23N3O5 B11284006 3-(4-ethylphenyl)-6-(2,4,5-trimethoxyphenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

3-(4-ethylphenyl)-6-(2,4,5-trimethoxyphenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No.: B11284006
M. Wt: 433.5 g/mol
InChI Key: ILAUBWVAQCCYFJ-UHFFFAOYSA-N
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Description

3-(4-ethylphenyl)-6-(2,4,5-trimethoxyphenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethylphenyl)-6-(2,4,5-trimethoxyphenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the Knoevenagel condensation, which involves the reaction of an aldehyde with a carbon acid compound in the presence of a base . The reaction conditions often require refluxing in pyridine, leading to the formation of the desired product through decarboxylation and elimination processes.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and purification methods are crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

3-(4-ethylphenyl)-6-(2,4,5-trimethoxyphenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

3-(4-ethylphenyl)-6-(2,4,5-trimethoxyphenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-ethylphenyl)-6-(2,4,5-trimethoxyphenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-ethylphenyl)-6-(2,4,5-trimethoxyphenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C24H23N3O5

Molecular Weight

433.5 g/mol

IUPAC Name

3-(4-ethylphenyl)-6-(2,4,5-trimethoxyphenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

InChI

InChI=1S/C24H23N3O5/c1-5-13-6-8-14(9-7-13)22-21-16(24(28)29)10-17(25-23(21)27-26-22)15-11-19(31-3)20(32-4)12-18(15)30-2/h6-12H,5H2,1-4H3,(H,28,29)(H,25,26,27)

InChI Key

ILAUBWVAQCCYFJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=C3C(=CC(=NC3=NN2)C4=CC(=C(C=C4OC)OC)OC)C(=O)O

Origin of Product

United States

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